molecular formula C16H14ClN5O2S B2523611 6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852154-64-4

6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2523611
CAS No.: 852154-64-4
M. Wt: 375.83
InChI Key: SSWHMZYECDEEAS-UHFFFAOYSA-N
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Description

6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H14ClN5O2S and its molecular weight is 375.83. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the construction of the 1,2,4-triazole ring, followed by the attachment of the allylthio and chlorophenyl groups. Typically, the synthesis begins with the preparation of intermediate triazoles through cyclization reactions involving hydrazines and carbonyl compounds. Subsequent steps may involve nucleophilic substitutions and protection-deprotection sequences to achieve the desired structure.

  • Industrial Production Methods: In an industrial setting, scalable synthesis could be achieved through optimized reaction conditions, including temperature control, the use of catalytic amounts of reagents, and possibly continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes: This compound may undergo a variety of reactions including oxidation, reduction, and nucleophilic substitution.

  • Common Reagents and Conditions: Common reagents might include strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols), and oxidizing agents (e.g., hydrogen peroxide).

  • Major Products Formed: Depending on the reaction conditions, products could include oxidized derivatives, reduced forms, or substituted analogs. Each reaction pathway could significantly alter the biological or chemical properties of the compound.

Scientific Research Applications

  • In chemistry , this compound is explored for its utility as a building block in the synthesis of more complex molecules.

  • In biology , its potential as an inhibitor for certain enzymes or its role in binding to specific biological targets makes it a subject of interest.

  • In medicine , researchers investigate its potential pharmacological properties, including antifungal, antibacterial, or anticancer activities.

  • In industry , particularly pharmaceuticals, it's examined for its potential to serve as a lead compound in drug development or as a template for designing new therapeutic agents.

5. Mechanism of Action: The exact mechanism of action would depend on its biological target:

  • Molecular Targets and Pathways Involved: It might interact with enzymes by mimicking substrates or binding to active sites. Pathways could involve inhibition of enzyme activity, alteration of signaling pathways, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds: Compared to other 1,2,4-triazole derivatives, the presence of the allylthio and chlorophenyl groups may provide unique binding affinities and specificity towards different biological targets.

  • List of Similar Compounds: Similar compounds include other triazole derivatives like 1,2,4-triazole-3-thione, and various pyrimidine-based structures. Each of these has distinct properties that can be compared to highlight the uniqueness of 6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione.

How’s that for unraveling the mysteries of chemistry?

Properties

IUPAC Name

6-[[4-(4-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c1-2-7-25-16-21-20-13(8-11-9-14(23)19-15(24)18-11)22(16)12-5-3-10(17)4-6-12/h2-6,9H,1,7-8H2,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHMZYECDEEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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